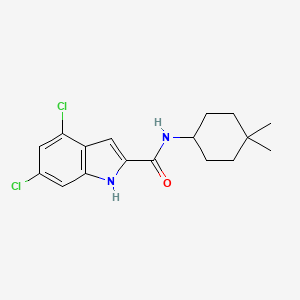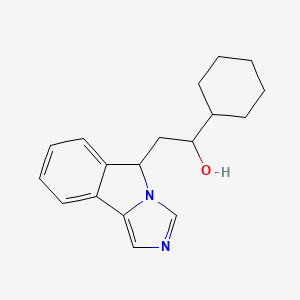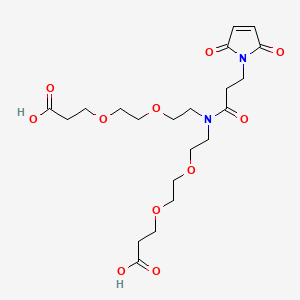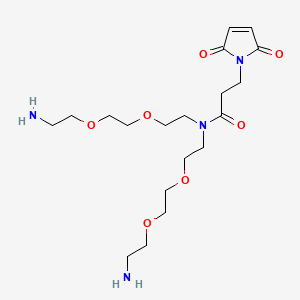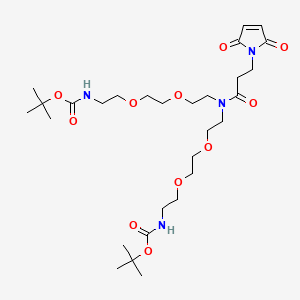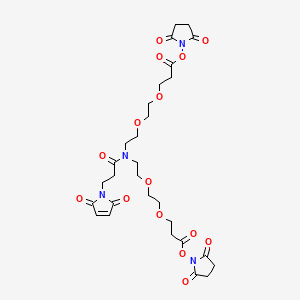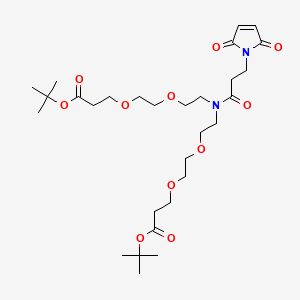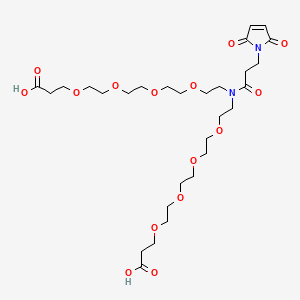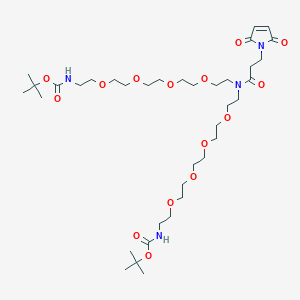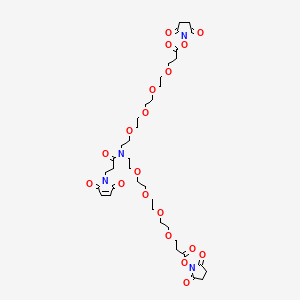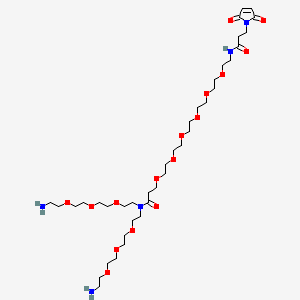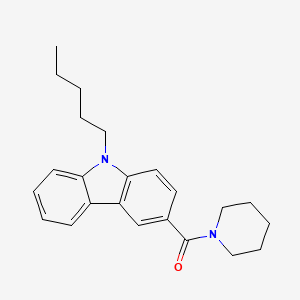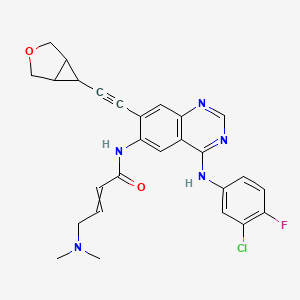
NT113
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NT113 is a novel compound known for its potent inhibitory effects on the ERBB family of receptor tyrosine kinases. This compound has shown significant promise in preclinical studies, particularly in the treatment of glioblastoma, a highly aggressive form of brain cancer. This compound is characterized by its high brain penetrance, making it an effective candidate for targeting brain tumors .
Méthodes De Préparation
The synthesis of NT113 involves several steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes:
Formation of the Core Structure: This involves the use of specific starting materials and reagents to form the basic skeleton of the compound.
Functional Group Introduction: Various functional groups are introduced through a series of reactions, including halogenation, alkylation, and acylation.
Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure its purity and efficacy
Analyse Des Réactions Chimiques
NT113 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the compound’s structure, potentially enhancing its activity.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in the modification of this compound to introduce different functional groups.
Common Reagents and Conditions: Reagents such as hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions are commonly used. .
Applications De Recherche Scientifique
NT113 has a wide range of scientific research applications, including:
Chemistry: In chemistry, this compound is used as a model compound to study the effects of ERBB inhibition on various cellular processes.
Biology: In biological research, this compound is used to investigate the role of ERBB signaling in cell growth, proliferation, and differentiation.
Medicine: In medical research, this compound is being explored as a potential therapeutic agent for the treatment of glioblastoma and other cancers that involve aberrant ERBB signaling.
Industry: In the pharmaceutical industry, this compound is being developed as a drug candidate for clinical trials, with the aim of providing a new treatment option for patients with brain tumors .
Mécanisme D'action
NT113 exerts its effects by inhibiting the activity of the ERBB family of receptor tyrosine kinases. These receptors play a crucial role in the transduction of signals across the cell membrane, leading to various cellular responses such as growth, proliferation, and differentiation. This compound binds to the ATP-binding site of these receptors, preventing their activation and subsequent signaling. This inhibition leads to reduced tumor growth and increased apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
NT113 is unique in its high brain penetrance and potent inhibitory effects on the ERBB family of receptors. Similar compounds include:
Erlotinib: Another ERBB inhibitor, but with lower brain penetrance compared to this compound.
Lapatinib: Also an ERBB inhibitor, but this compound has shown superior efficacy in preclinical studies.
Afatinib: Similar to this compound in its mechanism of action, but this compound has demonstrated better brain tissue partitioning
This compound stands out due to its ability to effectively target brain tumors, making it a promising candidate for further clinical development.
Propriétés
Numéro CAS |
1398833-56-1 |
|---|---|
Formule moléculaire |
C27H25ClFN5O2 |
Poids moléculaire |
505.9784 |
Nom IUPAC |
N-[4-(3-chloro-4-fluoroanilino)-7-[2-(3-oxabicyclo[3.1.0]hexan-6-yl)ethynyl]quinazolin-6-yl]-4-(dimethylamino)but-2-enamide |
InChI |
InChI=1S/C27H25ClFN5O2/c1-34(2)9-3-4-26(35)33-24-12-19-25(10-16(24)5-7-18-20-13-36-14-21(18)20)30-15-31-27(19)32-17-6-8-23(29)22(28)11-17/h3-4,6,8,10-12,15,18,20-21H,9,13-14H2,1-2H3,(H,33,35)(H,30,31,32) |
Clé InChI |
NQSNDWQDQPMUOC-JTOSHVFGSA-N |
SMILES |
CN(C)CC=CC(=O)NC1=CC2=C(C=C1C#CC3C4C3COC4)N=CN=C2NC5=CC(=C(C=C5)F)Cl |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
NT113; NT-113; NT 113. |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


